molecular formula C30H33F7N2O6S B12381615 4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid

4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B12381615
M. Wt: 682.6 g/mol
InChI Key: CDRWWKJURUZOFS-NSFQEJNMSA-N
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Description

4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[221]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. These steps may include:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through Diels-Alder reactions.

    Introduction of fluoro and carbamoyl groups: These steps may involve nucleophilic substitution reactions using appropriate fluorinating agents and carbamoylating reagents.

    Attachment of the methoxyphenoxy and carboxylic acid groups: These steps may involve esterification and subsequent hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and carbamoyl groups.

    Reduction: Reduction reactions may target the fluoro and carbamoyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the bicyclo[2.2.1]heptane core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluoro and carbamoyl groups may play a role in binding affinity and specificity.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and carbamoyl groups may enhance binding affinity and specificity, while the methoxy and carboxylic acid groups may influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid analogs: Compounds with similar core structures but different substituents.

    Fluorinated aromatic compounds: Compounds with fluoro groups attached to aromatic rings.

    Carbamoyl-substituted compounds: Compounds with carbamoyl groups attached to various molecular frameworks.

Uniqueness

The uniqueness of 4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[221]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid lies in its combination of functional groups and molecular architecture

Properties

Molecular Formula

C30H33F7N2O6S

Molecular Weight

682.6 g/mol

IUPAC Name

4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-λ6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C30H33F7N2O6S/c1-30(29(42)43)9-7-18(8-10-30)45-23-13-19(22(44-2)14-21(23)32)27(40)39-26-16-4-3-15(11-16)25(26)28(41)38-17-5-6-20(31)24(12-17)46(33,34,35,36)37/h5-6,12-16,18,25-26H,3-4,7-11H2,1-2H3,(H,38,41)(H,39,40)(H,42,43)/t15-,16+,18?,25+,26-,30?/m1/s1

InChI Key

CDRWWKJURUZOFS-NSFQEJNMSA-N

Isomeric SMILES

CC1(CCC(CC1)OC2=C(C=C(C(=C2)C(=O)N[C@@H]3[C@H]4CC[C@H](C4)[C@@H]3C(=O)NC5=CC(=C(C=C5)F)S(F)(F)(F)(F)F)OC)F)C(=O)O

Canonical SMILES

CC1(CCC(CC1)OC2=C(C=C(C(=C2)C(=O)NC3C4CCC(C4)C3C(=O)NC5=CC(=C(C=C5)F)S(F)(F)(F)(F)F)OC)F)C(=O)O

Origin of Product

United States

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